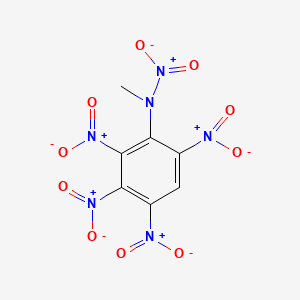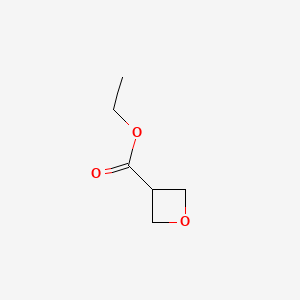
Collagen Type II Fragment Trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Collagen Type II Fragment Trifluoroacetate is an anti-inflammatory peptide that potently inhibits collagen-induced arthritis (CIA) in mice . It can be used for research on inflammation and immunity .
Synthesis Analysis
Collagen type II is the major constituent of cartilage tissue . It can be extracted by acids, salts, enzymes, and via auxiliary methods and can be further hydrolyzed chemically and enzymatically to produce collagen peptides .Molecular Structure Analysis
Collagen type II is a homologous super-helical structure consisting of three identical α1 (II) chains . It is a major component of animal cartilage .科学的研究の応用
Osteoarthritis Biomarkers and Cartilage Metabolism
Research has identified various type II collagen epitopes as potential biomarkers for osteoarthritis (OA). These biomarkers facilitate the classification of disease, assessment of severity, prediction of future onset or progression of OA, and monitoring of treatment efficacy, highlighting their significant role in clinical and research applications related to joint diseases (Henrotin et al., 2007). Additionally, collagen Type II fragments, such as the C terminal propeptide of collagen type II (CTX-II), are recognized for their performance in early diagnosis, prognosis, and measurement of treatment response in OA, suggesting their utility as biomarkers (Bai, Wang, & Ba, 2011).
Collagenopathies and Genetic Insights
Mutations in the COL2A1 gene, which encodes the type II collagen protein, lead to a spectrum of rare autosomal-dominant conditions characterized by skeletal dysplasia and other symptoms. A comprehensive review of these mutations provides insights into the genetic underpinnings of type II collagenopathies, aiding in early diagnosis and genetic counseling for affected families (Barat‐Houari et al., 2016).
Collagen in Tissue Engineering and Regeneration
Collagen, including its type II fragment, is a key component in tissue engineering, serving as a scaffold for the regeneration of various tissues. It has applications in the development of biomaterials for medical use, such as in the treatment of chronic wounds, cardiovascular surgery, and more, underscoring its versatility and efficacy in promoting tissue repair and regeneration (Shekhter et al., 2019).
Immunological Aspects and Autoimmunity
Studies on collagen antibodies, especially anti-type II collagen antibodies, shed light on their role in mediating diseases like rheumatoid arthritis (RA). These antibodies are implicated in disease initiation and perpetuation, offering insights into the autoimmune aspects of RA and potential targets for intervention (Rowley, Nandakumar, & Holmdahl, 2008).
Nutritional and Cosmetic Applications
Beyond medical and clinical research, collagen type II fragments find applications in nutrition and cosmetology. Fish collagen peptides, for instance, derived from marine sources, are studied for their potential in bone regeneration, skin health, and as functional food ingredients, illustrating the broad applicability of collagen fragments in enhancing human health and well-being (Ahmed, Verma, & Patel, 2020).
作用機序
- Collagen Type II is a major component of cartilage, and its fragments play essential roles in physiological and pathological processes .
- The interaction could involve enzymatic processing by matrix metalloproteases (MMPs), such as MMP-8 (collagenase) or gelatinase B/MMP-9. These proteases cleave triple helical collagen II fragments during inflammatory conditions .
- Single molecule imaging studies have shown that MMP-9 binds preferentially to the collagen tail, leading to denaturation of the triple helical collagen structure .
Target of Action
Mode of Action
将来の方向性
特性
IUPAC Name |
(2S)-6-amino-2-[[(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[2-[[(2S,4R)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C106H174N32O37.C2HF3O2/c1-53(2)40-67(92(160)116-44-77(145)122-55(5)105(173)138-52-58(141)42-73(138)99(167)117-47-81(149)126-69(43-76(112)144)98(166)127-60(18-8-11-33-107)89(157)114-46-79(147)124-64(27-31-85(153)154)95(163)128-62(25-29-74(110)142)91(159)119-49-82(150)136-38-16-23-71(136)101(169)130-66(106(174)175)20-10-13-35-109)131-96(164)65(28-32-86(155)156)125-80(148)48-118-103(171)87(56(6)139)134-97(165)63(26-30-75(111)143)123-78(146)45-115-90(158)61(19-9-12-34-108)129-100(168)70-22-15-37-135(70)83(151)50-120-93(161)68(41-54(3)4)132-102(170)72-24-17-39-137(72)84(152)51-121-104(172)88(57(7)140)133-94(162)59-21-14-36-113-59;3-2(4,5)1(6)7/h53-73,87-88,113,139-141H,8-52,107-109H2,1-7H3,(H2,110,142)(H2,111,143)(H2,112,144)(H,114,157)(H,115,158)(H,116,160)(H,117,167)(H,118,171)(H,119,159)(H,120,161)(H,121,172)(H,122,145)(H,123,146)(H,124,147)(H,125,148)(H,126,149)(H,127,166)(H,128,163)(H,129,168)(H,130,169)(H,131,164)(H,132,170)(H,133,162)(H,134,165)(H,153,154)(H,155,156)(H,174,175);(H,6,7)/t55-,56+,57+,58+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,87-,88-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTWWWMAATWZSC-ABQYEADXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C)C(=O)N2CC(CC2C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)O)O)NC(=O)C4CCCN4C(=O)CNC(=O)C(C(C)O)NC(=O)C5CCCN5.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N3C[C@@H](C[C@H]3C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCCN)C(=O)O)O)NC(=O)[C@@H]5CCCN5)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C108H175F3N32O39 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2602.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
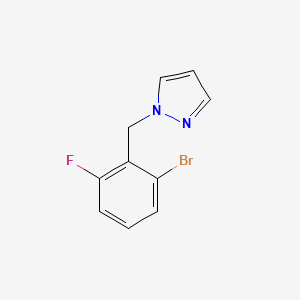
![tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate](/img/structure/B599321.png)

![4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B599323.png)
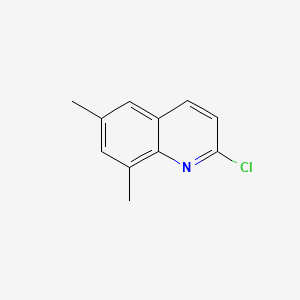
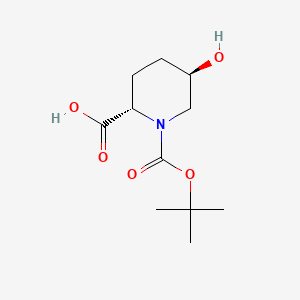

![2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B599331.png)


